2-(4-Fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one
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Overview
Description
2-(4-Fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a piperidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl group and the pyridine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one
- Benzyl 1,2,3-triazine-5-carboxylate
- Various fluorinated derivatives
Uniqueness
2-(4-Fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its fluorophenyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H22FN3O |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H22FN3O/c1-22(18-4-2-3-11-21-18)17-9-12-23(13-10-17)19(24)14-15-5-7-16(20)8-6-15/h2-8,11,17H,9-10,12-14H2,1H3 |
InChI Key |
ZREJCSKGGYLNDG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)CC2=CC=C(C=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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